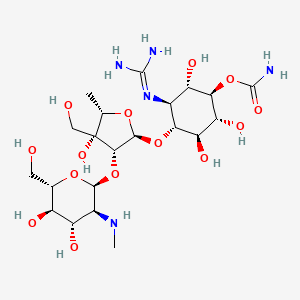
BMS-345541
Vue d'ensemble
Description
BMS-345541 free base is a selective inhibitor of IKK-1 and IKK-2 with IC50 values of 4μM and 0.3μM, respectively . IKK is also known as nuclear factor kappa-B kinase subunit inhibitor and is involved in cytokine-activated intracellular signaling pathways .
Molecular Structure Analysis
The molecular formula of this compound free base is C14H17N5 . Its exact mass is 255.15 and its molecular weight is 255.320 .Chemical Reactions Analysis
This compound free base is known to inhibit IKK-1 and IKK-2, which are involved in cytokine-activated intracellular signaling pathways .Applications De Recherche Scientifique
Inhibition de l'IκB Kinase (IKK)
BMS-345541 est un inhibiteur hautement sélectif de l'IKK, qui joue un rôle crucial dans la voie de signalisation NF-κB. En se liant à un site allostérique de l'enzyme, this compound bloque efficacement la transcription dépendante de NF-κB. Cette inhibition est importante car NF-κB est impliqué dans la régulation des gènes responsables de l'inflammation et de la survie cellulaire .
Applications anti-inflammatoires
Le composé a été montré pour inhiber la production de cytokines pro-inflammatoires comme le facteur de nécrose tumorale (TNF), l'interleukine-1 (IL-1), l'IL-8 et l'IL-6 dans des modèles cellulaires. Cela suggère des applications potentielles dans le traitement des maladies où l'inflammation est un élément central .
Pharmacocinétique chez les modèles animaux
This compound présente une excellente pharmacocinétique chez la souris, ce qui indique son potentiel de développement en tant qu'agent thérapeutique. Sa capacité à inhiber de manière dose-dépendante le TNF sérique après des défis avec le lipopolysaccharide (LPS) chez la souris démontre son efficacité in vivo .
Modulation du système de défense cellulaire
La recherche indique que this compound peut moduler le système de défense cellulaire. Il affecte l'activité de COX2 et HO1, qui sont impliquées dans la cascade inflammatoire. L'action du composé sur ces enzymes suggère son utilité dans la gestion de la réponse cellulaire au stress et à l'inflammation .
Régulation de l'activité de HSP90
This compound a été étudié pour ses effets sur la protéine de choc thermique HSP90. L'inhibition de la phosphorylation de l'IKK par this compound conduit à des changements dans l'activité de HSP90, qui est cruciale pour le repliement des protéines et la protection contre le stress cellulaire .
Implication de la voie antioxydante
L'impact du composé sur la voie antioxydante a été observé par son interaction avec le système Keap1-Nrf2. Cette voie est essentielle pour la réponse cellulaire au stress oxydatif, et l'influence de this compound ici pourrait être exploitée à des fins thérapeutiques .
Effets sur les cellules tueuses naturelles (NK)
This compound a été utilisé pour étudier ses effets sur la production d'interféron-γ (IFN-γ) par les cellules NK. Étant donné que l'IFN-γ est essentiel à la réponse immunitaire, l'effet régulateur du composé sur les cellules NK pourrait avoir des implications pour l'immunothérapie et le traitement du cancer .
Impact sur l'expression de l'éotaxine et du MCP-1
Le composé a été étudié pour ses effets sur l'expression de l'éotaxine et de la protéine chimioattractante des monocytes-1 (MCP-1) ARNm dans les fibroblastes gingivaux. Ces molécules sont impliquées dans le recrutement des cellules immunitaires, et la modulation de leur expression par this compound pourrait être pertinente pour la recherche sur les maladies parodontales .
Mécanisme D'action
Target of Action
BMS-345541 is a highly selective inhibitor of the catalytic subunits of IκB kinase (IKK), specifically IKK-2 and IKK-1 . The IC50 values for IKK-2 and IKK-1 are approximately 0.3 μM and 4 μM, respectively . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, tumorigenesis, and cancer progression .
Mode of Action
This compound binds at an allosteric site of the IKK enzyme, thereby inhibiting its activity . This inhibition prevents the signal-inducible phosphorylation of serines 32 and 36 of IκB, which is critical in regulating the subsequent ubiquitination and proteolysis of IκB . This process releases NF-κB to promote gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKK, this compound blocks NF-κB-dependent transcription . This action has downstream effects on the production of pro-inflammatory cytokines, as this compound has been shown to inhibit lipopolysaccharide-stimulated tumor necrosis factor, interleukin-1, interleukin-8, and interleukin-6 in THP-1 cells .
Pharmacokinetics
It is soluble in DMSO , but insoluble in water , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting IKK and subsequently blocking NF-κB-dependent transcription, this compound reduces the production of pro-inflammatory cytokines . This results in anti-inflammatory and radiosensitizing effects . In addition, this compound has been shown to play a role in arresting bone erosion in certain animal models .
Safety and Hazards
BMS-345541 free base is considered toxic and is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, it is recommended to rinse the mouth with water, wash off with soap and plenty of water, and seek medical attention .
Analyse Biochimique
Biochemical Properties
BMS-345541 is a highly selective inhibitor of the catalytic subunits of IKK (IKK-2 and IKK-1) with IC50 values of 0.3 and 4 μM respectively . It interacts with these enzymes by binding to similar allosteric sites on IKK-1 and IKK-2 . This interaction affects the active sites of the subunits differently .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the stimulated phosphorylation of IκB in cells . In melanoma cells, this compound reduces NF-κB activity, CXCL1 chemokine secretion, and cell survival . In A549 cells, it induces the inhibition of IKK phosphorylation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to similar allosteric sites on IKK-1 and IKK-2, which then affects the active sites of the subunits differently . This binding results in the inhibition of IKK phosphorylation . It also blocks the NF-κB-dependent transcription .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. In A549 cells, the treatment with 1 μM of this compound induces the inhibition of IKK phosphorylation . The viability of the cells was determined after 1–24 h incubation with this compound at concentrations ranging from 1.25–5 µM .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study on collagen-induced arthritis in mice, this compound was administered perorally daily, either prophylactically (before disease onset) or therapeutically (after disease onset). The study found that this compound was effective, in a dose-dependent manner, in reducing the incidence of disease and inhibiting clinical signs of disease .
Metabolic Pathways
This compound is involved in the NF-κB signaling pathway . It inhibits the signal-inducible activation of NF-κB, which is critical in regulating the subsequent ubiquitination and proteolysis of IκB .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that the compound is orally active , suggesting that it can be absorbed and distributed within the body.
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Its target, IKK, is known to be located in the cytoplasm . By inhibiting IKK, this compound impacts the nuclear factor κB (NF-κB) signaling pathway, which has effects on the nucleus of the cell .
Propriétés
IUPAC Name |
N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPFQEBFYXJZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196216 | |
| Record name | BMS-345541 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445430-58-0 | |
| Record name | N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=445430-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BMS-345541 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445430580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-345541 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-345541 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26SU0NEF5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

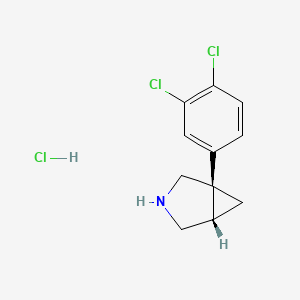
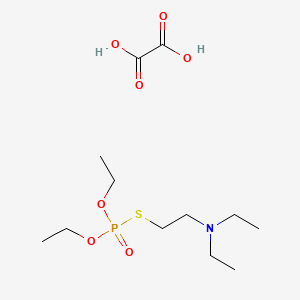
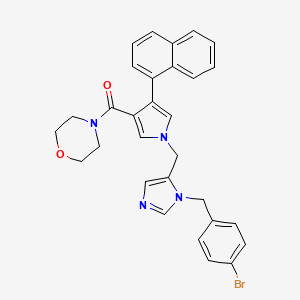
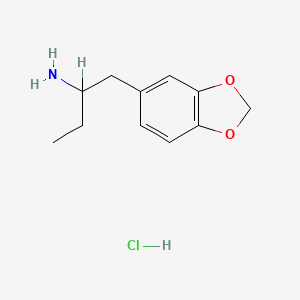

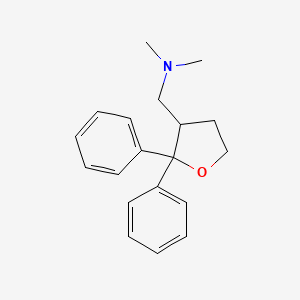
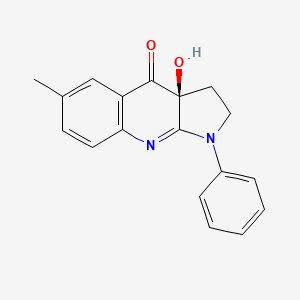
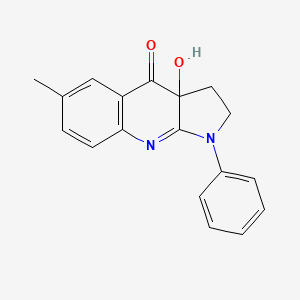

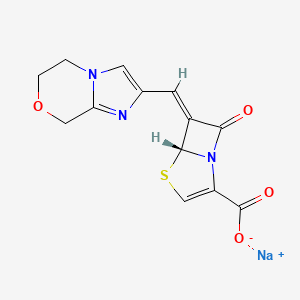
![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)
